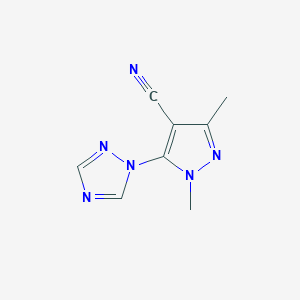

1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile

Overview

Description

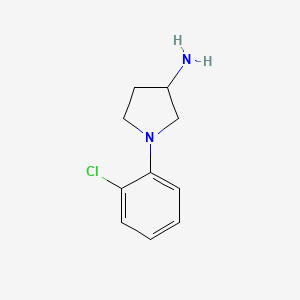

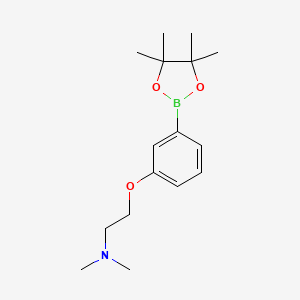

“1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile” is a chemical compound with the molecular formula C8H8N6 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, was achieved via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone, which was prepared by acylation of 1,3-dimethyl-5-pyrazolone .Molecular Structure Analysis

The molecular structure of “1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile” includes a pyrazole ring attached to a triazole ring, both of which are nitrogen-containing heterocycles .Chemical Reactions Analysis

While specific chemical reactions involving “1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile” are not available, imidazole derivatives are known to show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .Scientific Research Applications

Synthesis of Zolazepam

Zolazepam: , a component of the veterinary anesthetic Telazol, utilizes 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile as a key intermediate. The synthesis involves a Friedel-Crafts reaction, followed by a series of steps including methyl amination, acylation, and cyclization to produce zolazepam .

Cytotoxic Agents for Cancer Therapy

Novel derivatives of 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile have been explored as potential cytotoxic agents against cancer cell lines. These compounds have shown promising results in in vitro studies, particularly against the human breast cancer cell line MCF-7, with some derivatives exhibiting IC50 values comparable or superior to the standard drug cisplatin .

Molecular Modeling Studies

The derivatives of this compound have been subjected to molecular modeling studies to predict their binding affinity and interactions with biological targets. These studies are crucial for understanding the potential therapeutic applications and optimizing the compounds for better efficacy .

Pharmacokinetics and ADME Profiling

The pharmacokinetic properties and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of these derivatives are assessed to ensure their suitability as drug candidates. This includes evaluating their solubility, stability, and potential toxicity .

Development of Tranquilizers

The tranquilizing effect of zolazepam, for which 1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile serves as an intermediate, is utilized in wildlife management, particularly for immobilizing large animals such as gorillas and polar bears during veterinary procedures .

Research on Sedative-Hypnotic Drugs

This compound’s role in the synthesis of zolazepam has implications for research on sedative-hypnotic drugs, contributing to the development of safer and more effective anesthetics for both veterinary and potential human use .

Chemical Education and Synthetic Methodology

The synthesis process of zolazepam, involving this compound, is used as a case study in chemical education to teach advanced synthetic techniques and reaction mechanisms to chemistry students .

Future Directions

properties

IUPAC Name |

1,3-dimethyl-5-(1,2,4-triazol-1-yl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N6/c1-6-7(3-9)8(13(2)12-6)14-5-10-4-11-14/h4-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKKAXKGJTRGSFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N2C=NC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid](/img/structure/B1455385.png)

![N-[3-(methylamino)propyl]acetamide hydrobromide](/img/structure/B1455394.png)

amine hydrochloride](/img/structure/B1455402.png)

![N-(3-chlorobenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B1455405.png)